molecular formula C17H25N3O7S B2452223 N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-97-7

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2452223
CAS No.: 874805-97-7
M. Wt: 415.46
InChI Key: KBBKJVOOWFCTQT-UHFFFAOYSA-N
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Description

N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O7S and its molecular weight is 415.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Oxalamides

The compound N1-(2,2-dimethoxyethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and its derivatives are valuable in synthetic chemistry, particularly in the formation of oxalamides. A novel one-pot synthetic approach has been developed to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, offering a high-yielding and operationally simple method for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Conformational and Structural Studies

The structural versatility of oxalamide-based compounds has been extensively studied, including the conformational properties of the oxalamide group and the crystal structure of polyoxalamides. Quantum mechanical and molecular mechanics calculations have provided insights into the conformational preferences and isomerization process of N,N'-dimethyloxalamide, helping to understand the structural preferences of polyoxalamides (Armelin et al., 2001).

Synthetic Routes and Structural Analysis

In addition to its role in synthetic chemistry, the compound has been involved in the development of efficient synthesis routes for complex molecules, such as 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, with potential applications in material science due to its non-linear optical properties (Uludağ & Serdaroğlu, 2020). Detailed structural analyses, including hydrogen-bonding interactions and dihedral angles, have been conducted on molecules containing the oxalamide group, offering a deeper understanding of their molecular geometry and potential applications (Zhao & Zhou, 2009).

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O7S/c1-12-4-6-13(7-5-12)28(23,24)20-8-9-27-14(20)10-18-16(21)17(22)19-11-15(25-2)26-3/h4-7,14-15H,8-11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBKJVOOWFCTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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